Fluorofenidone's Extended Half-Life and Reduced Toxicity vs. Pirfenidone
Fluorofenidone demonstrates a significantly improved pharmacokinetic and safety profile compared to its direct structural analogue, pirfenidone. Preclinical studies have established that Fluorofenidone possesses a longer elimination half-life and exhibits lower toxicity [1].
| Evidence Dimension | Safety & Pharmacokinetics (PK) |
|---|---|
| Target Compound Data | Longer half-life; Lower toxicity |
| Comparator Or Baseline | Pirfenidone |
| Quantified Difference | Significantly longer half-life; Lower toxicity observed in preclinical models. |
| Conditions | Preclinical models; multiple references consolidate this as a core class advantage of fluorinated pyridones. |
Why This Matters
An extended half-life can enable less frequent dosing, potentially improving patient compliance and reducing peak-to-trough variability, while lower intrinsic toxicity expands the therapeutic window.
- [1] PeptideDB. Fluorofenidone Bioactivity Information. View Source
